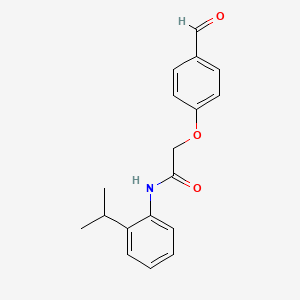
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine, also known as benzocycloheptenes, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of cyclohexylamine and is structurally similar to the dissociative anesthetic drug, ketamine. In
作用机制
The exact mechanism of action of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is not fully understood. However, it is believed to act on the glutamate system in the brain, which is involved in the regulation of mood and anxiety. Specifically, it is thought to block the NMDA receptor, which is responsible for the binding of the neurotransmitter glutamate. By blocking this receptor, 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine may increase the levels of other neurotransmitters such as serotonin and dopamine, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, it has been shown to increase the expression of certain genes that are involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One of the major advantages of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is its potential as a new class of antidepressant and anxiolytic drugs. However, there are also several limitations to its use in lab experiments. For example, the compound is highly lipophilic, which makes it difficult to dissolve in water-based solutions. Additionally, it has poor bioavailability, meaning that it is not easily absorbed by the body and may require higher doses to achieve therapeutic effects.
未来方向
There are several potential future directions for research on 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of the compound and to develop new derivatives that may have improved pharmacological properties. Finally, there is also potential for the development of new delivery methods that may improve the bioavailability of the compound and make it more effective as a therapeutic agent.
In conclusion, 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine is a chemical compound that has shown significant potential as a new class of antidepressant and anxiolytic drugs. While there are still many unknowns about its mechanism of action and pharmacological properties, it is clear that further research in this area has the potential to yield important new insights into the treatment of mood and anxiety disorders, as well as neurodegenerative diseases.
合成方法
The synthesis of 1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine involves the reaction of 4-phenylcyclohexanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
科学研究应用
1,3-benzodioxol-5-yl(4-phenylcyclohexyl)amine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-17-10-11-18-19(12-17)22-13-21-18/h1-5,10-12,15-16,20H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJCNFYXBOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)-1,3-benzodioxol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-iodo-2-methylphenyl)amino]acetohydrazide](/img/structure/B5703494.png)

![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)